Dicetyl methyl benzyl ammonium chloride
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Overview
Description
Dicetyl methyl benzyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industrial and medical applications due to its effectiveness in disrupting microbial cell membranes, leading to cell death. This compound is characterized by its molecular formula C40H76N.Cl and a molecular weight of 606.491 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicetyl methyl benzyl ammonium chloride typically involves the reaction of dicetyl methyl tertiary amine with benzyl chloride. The process can be summarized as follows:
Dissolution: The mixture of dicetyl methyl tertiary amine and benzyl chloride is dissolved in an alcohol solvent.
Catalysis: A catalyst is added to facilitate the reaction.
Refluxing: The mixture is refluxed at temperatures between 75 and 95°C under a reaction pressure of ≤0.18 MPa for 4 to 6 hours.
Heat Preservation: After the reaction, the mixture is kept at 80 to 90°C for 2 to 3 hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized conditions to maximize yield and purity. The use of high-efficiency catalysts and controlled reaction environments ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dicetyl methyl benzyl ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the benzyl group can be replaced by other functional groups.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles such as hydroxide ions or other anions.
Oxidation: Requires strong oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted ammonium compounds.
Oxidation: Can lead to the formation of benzyl alcohol or benzoic acid.
Reduction: Results in the formation of simpler amines.
Scientific Research Applications
Dicetyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Acts as a disinfectant and antiseptic in various formulations.
Industry: Utilized in water treatment, textile processing, and as a preservative in personal care products
Mechanism of Action
The primary mechanism of action of dicetyl methyl benzyl ammonium chloride involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets phospholipid membranes and cyclopropane mycolic acid synthase 2 in bacteria such as Escherichia coli and Mycobacterium tuberculosis .
Comparison with Similar Compounds
Didecyldimethylammonium Chloride (DDAC): Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar applications
Uniqueness: Dicetyl methyl benzyl ammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
Properties
CAS No. |
38618-39-2 |
---|---|
Molecular Formula |
C40H76ClN |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
benzyl-dihexadecyl-methylazanium;chloride |
InChI |
InChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NBPIESHSZVPURH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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